molecular formula C16H13N3O2S B1230005 2-(2-Furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile

2-(2-Furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile

Cat. No.: B1230005
M. Wt: 311.4 g/mol
InChI Key: VFIRJYJMECEAGF-UHFFFAOYSA-N
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Description

2-(2-furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile is a member of toluenes.

Scientific Research Applications

Synthesis and Building Blocks

  • This compound serves as a building block for novel bis- and poly(pyridines) and poly(pyrimidines), which are synthesized via alkylation with corresponding bis- and poly(halo) compounds. Spectroscopic and theoretical studies confirm S-alkylation over N-alkylation in these processes (Abd El-Fatah et al., 2017).

Antimicrobial Activity

  • The compound demonstrates potential in forming pyrimidine derivatives with antimicrobial properties. These derivatives show activity against both Gram-positive and Gram-negative bacteria, positioning them as candidates for further pharmaceutical research (Abdelghani et al., 2017).

Structural Characterization and Inhibitory Potential

  • Structural characterization of related dihydropyrimidine-5-carbonitrile derivatives reveals insights into their potential as dihydrofolate reductase (DHFR) inhibitors. This is a key area in cancer therapy research, as DHFR is a crucial target for cancer treatment drugs (Al-Wahaibi et al., 2021).

Antibacterial Activity

  • The compound is a precursor for synthesizing new pyrimidines with significant antibacterial activity. This highlights its role in developing new antibiotics or antibacterial agents (Hamid & Shehta, 2018).

Molecular Docking and Enzyme Inhibition

  • Molecular docking studies indicate the affinity of synthesized compounds, including derivatives of this compound, with enzymes like CDK4 protein. This suggests potential applications in designing drugs targeting specific proteins or enzymes (Holam et al., 2022).

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

2-(furan-2-yl)-3-(4-methylphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile

InChI

InChI=1S/C16H13N3O2S/c1-10-4-6-11(7-5-10)19-14(13-3-2-8-21-13)18-15(20)12(9-17)16(19)22/h2-8,14,22H,1H3,(H,18,20)

InChI Key

VFIRJYJMECEAGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=CO3

solubility

46.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile
Reactant of Route 2
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2-(2-Furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile
Reactant of Route 3
2-(2-Furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile
Reactant of Route 4
2-(2-Furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
2-(2-Furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile

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